3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-propanone
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Overview
Description
3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-propanone is a complex organic compound with a molecular formula of C20H21N5O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-propanone involves multiple steps. One common route includes the reaction of 4,6-dimethyl-2-pyrimidinamine with 1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-propanone under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-propanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure efficient and selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-propanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases and conditions.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-propanone involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Pyrimidinamine, 4,6-dimethyl-: Shares a similar pyrimidine core structure but lacks the piperazino and pyridyl groups.
3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-N~1~- [2- (2-pyridyl)ethyl]benzamide: Similar in structure but contains a benzamide group instead of the propanone moiety.
Uniqueness
3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-{4-[2-(4-pyridyl)ethyl]piperazino}-1-propanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C20H28N6O |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]-1-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C20H28N6O/c1-16-15-17(2)24-20(23-16)22-9-5-19(27)26-13-11-25(12-14-26)10-6-18-3-7-21-8-4-18/h3-4,7-8,15H,5-6,9-14H2,1-2H3,(H,22,23,24) |
InChI Key |
IYQXRAFZEJYGHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC(=O)N2CCN(CC2)CCC3=CC=NC=C3)C |
Origin of Product |
United States |
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